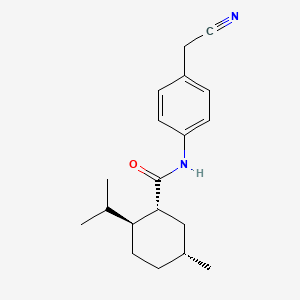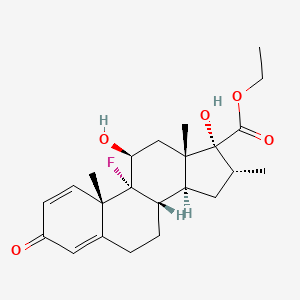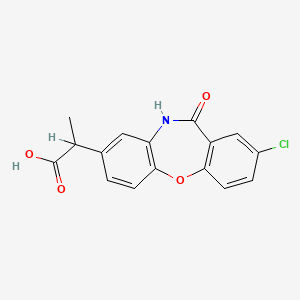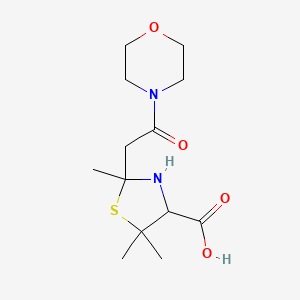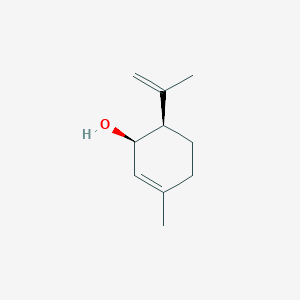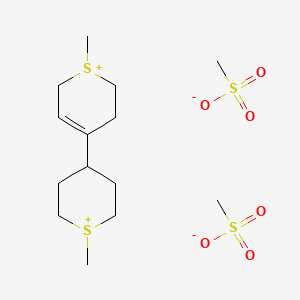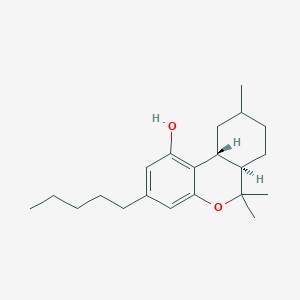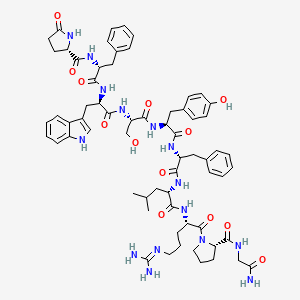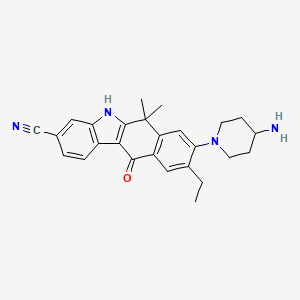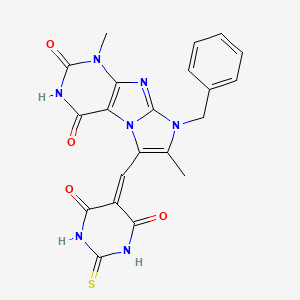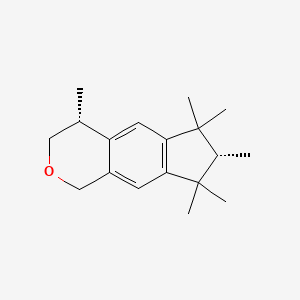
Hexamethylindanopyran, (4R,7S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylindanopyran, (4R,7S)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its sweet, floral, and woody scent, making it a popular ingredient in perfumes, colognes, and other scented products. The compound has the molecular formula C18H26O and a molecular weight of 258.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursors. The synthesis typically starts with the reaction of 4-tert-butylcyclohexanone with formaldehyde and a Lewis acid catalyst to form a key intermediate. This intermediate undergoes further cyclization and methylation steps to yield the final product .
Industrial Production Methods
Industrial production of Hexamethylindanopyran, (4R,7S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups.
Scientific Research Applications
Hexamethylindanopyran, (4R,7S)-, has diverse applications in scientific research:
Chemistry: Used as a model compound to study synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mechanism of Action
The mechanism of action of Hexamethylindanopyran, (4R,7S)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological effects are mediated through interactions with molecular targets such as enzymes and cell membrane receptors .
Comparison with Similar Compounds
Hexamethylindanopyran, (4R,7S)-, is unique among synthetic musks due to its specific stereochemistry and scent profile. Similar compounds include:
Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with a slightly different scent profile.
Hexamethylindanopyran, (4S,7R)-: Known for its strong musk odor.
Hexamethylindanopyran, (4S,7S)-: Exhibits a distinct floral and woody scent.
Properties
CAS No. |
172339-63-8 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
InChI Key |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


